4-(4-Methyl-1H-benzimidazol-2-YL)butanoic acid
Description
4-(4-Methyl-1H-benzimidazol-2-YL)butanoic acid is a benzimidazole derivative featuring a butanoic acid chain attached to the 2-position of the benzimidazole ring and a methyl substituent at the 4-position.
Properties
IUPAC Name |
4-(4-methyl-1H-benzimidazol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-4-2-5-9-12(8)14-10(13-9)6-3-7-11(15)16/h2,4-5H,3,6-7H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVVTROJTJLEJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Ethyl Ester Precursor
Method :
Ethyl 4-(2-methyl-1H-benzimidazol-1-yl)butanoate is hydrolyzed under basic conditions.
Reaction :
$$
\text{Ethyl ester} \xrightarrow{\text{NaOH, EtOH, 0.5 h}} \text{4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid}
$$
Conditions :
- Reagent : Sodium hydroxide (NaOH) in ethanol
- Temperature : Ambient (25°C)
- Yield : 82.5%
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | Ethyl 4-(2-methyl-1H-benzimidazol-1-yl)butanoate |
| Reaction Time | 0.5 hours |
| Purification | Not specified |
| Reference | Ohta et al., 1990 |
Multi-Step Synthesis via Nitro Intermediate
Method :
A patent route (WO2012176214A2) outlines a pathway starting from 2-fluoro-5-nitroaniline :
- Condensation : React with glutaric anhydride to form 5-(2-fluoro-5-nitroanilino)-5-oxopentanoic acid .
- Methylamination : Treat with methylamine to yield 5-[2-(methylamino)-5-nitroanilino]-5-oxopentanoic acid .
- Cyclization : Condense to 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid .
- Esterification : Convert to ethyl ester using ethanol and sulfuric acid (88% yield).
- Reduction : Hydrogenate nitro group to amine using Pd/Fe catalyst (87.5% yield).
- Alkylation : React with 2-bromoethanol in aqueous acetate buffer (pH 4–6) to form 4-[5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butanoate (80.5% yield).
Alternative Alkylation with Ethylene Oxide
Method :
An older route (DD34727) alkylates 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate with ethylene oxide :
- Conditions : Excess ethylene oxide (6–9 moles) in acetic acid.
- Yield : 76% (lower vs. 82.5% in NaOH hydrolysis).
- Requires handling toxic/explosive ethylene oxide.
- Higher impurity levels necessitate recrystallization.
Comparative Analysis of Methods
Critical Findings
- Ester Hydrolysis : NaOH/EtOH offers simplicity and high yield but requires pure ester precursors.
- Multi-Step Synthesis : Superior for industrial scale due to impurity control (e.g., pH-adjusted alkylation minimizes over-alkylation).
- Catalysts : Pd/Fe-doped catalysts improve reduction efficiency (87.5% yield) vs. Pt/V-based systems.
Structural Notes
The term 4-(4-methyl-1H-benzimidazol-2-yl)butanoic acid may refer to a positional isomer. Published methods focus on 2-methyl-1H-benzimidazole derivatives, which are intermediates in bendamustine synthesis. If the 4-methyl isomer is required, analogous methods with adjusted substitution patterns may apply.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1H-benzimidazol-2-YL)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry
4-(4-Methyl-1H-benzimidazol-2-YL)butanoic acid has garnered attention for its potential therapeutic applications:
- Anticancer Activity: Research indicates that benzimidazole derivatives can exhibit significant anticancer properties. This compound is being investigated for its ability to inhibit cancer cell proliferation and induce apoptosis .
- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
Biological Research
The compound is utilized in biological studies to explore its mechanism of action:
- Mechanism of Action: It may interfere with fungal cell division and hyphal formation, indicating potential use in antifungal therapies .
- Proteomics Research: As a biochemical tool, it aids in the exploration of protein interactions and functions within cellular systems .
Industrial Applications
In industrial settings, this compound serves as a building block for synthesizing more complex molecules used in various chemical products . Its unique properties make it valuable in the production of specialty chemicals.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of benzimidazole, including this compound, significantly inhibited the growth of specific cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Research conducted on various microbial strains revealed that this compound exhibited notable inhibitory effects, suggesting its potential as a new class of antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1H-benzimidazol-2-YL)butanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interfere with the formation of fungal hyphae or affect the division of fungal cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Positional Isomers: Substitution Patterns
The positional isomer 4-(2-Methyl-1H-benzimidazol-1-YL)butanoic acid (CAS: 115444-73-0) differs in the substitution site of the benzimidazole ring (1-YL vs. 2-YL) and the methyl group position (2-methyl vs. 4-methyl). Key differences include:
Functional Group Modifications: Ester Derivatives
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (compound 2 in ) replaces the carboxylic acid with an ethyl ester and introduces additional substituents. Key comparisons:
Heterocyclic Variants: Thiazole vs. Benzimidazole
Compounds like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS: 65032-66-8) and 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid replace the benzimidazole core with a thiazole ring. Key distinctions:
- Aromaticity and Electronic Effects : Thiazole lacks the fused benzene ring of benzimidazole, reducing aromatic conjugation and altering electronic properties.
- Physical Properties: The thiazole derivative has a melting point of 139.5–140°C and a molecular weight of 219.26 g/mol (C₁₁H₉NO₂S) .
Complex Substituents: Extended Functionalization
4-[Benzoyl-[[4,5-dihydro-1H-imidazol-2-yl(1-hydroxybutyl)amino]methyl]amino]butanoic acid (CAS: 81186-18-7) features a branched substituent with a benzoyl group and dihydroimidazole. Comparisons include:
Data Table: Structural and Physical Properties
Research Findings and Implications
- Biological Relevance : The carboxylic acid group in the target compound may enhance water solubility and ionic interactions compared to ester or thiazole-containing analogs .
- SAR Insights : Substitution at the 2-position of benzimidazole (vs. 1-YL) could optimize binding to targets like kinase enzymes or DNA, as seen in other benzimidazole drugs .
Biological Activity
4-(4-Methyl-1H-benzimidazol-2-YL)butanoic acid is a benzimidazole derivative that has garnered attention in biological research due to its potential therapeutic applications. This compound exhibits a variety of biological activities, including antimicrobial and anticancer properties. The following sections detail the mechanisms of action, biochemical pathways, and research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2O2. Its structure comprises a benzimidazole ring, which is known for conferring diverse biological activities to its derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells.
Key Mechanisms:
- Antimicrobial Activity: The compound may inhibit the growth of various pathogens by interfering with their cellular processes, such as cell wall synthesis and metabolic pathways.
- Anticancer Activity: It can induce apoptosis in cancer cells through mechanisms involving DNA damage and disruption of cell cycle progression .
Biochemical Pathways
Research indicates that this compound influences several biochemical pathways:
Research Findings
Several studies have investigated the biological activity of this compound:
Antimicrobial Studies
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it showed higher efficacy compared to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .
Anticancer Studies
Research has highlighted its potential as an anticancer agent. In cell line studies, the compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects on cancer cells. It was particularly effective against non-Hodgkin's lymphoma cell lines, showing promise for further development as a therapeutic agent .
Case Studies
-
Case Study on Antimicrobial Activity:
- Objective: To evaluate the antimicrobial efficacy of this compound.
- Method: Conducted MIC (Minimum Inhibitory Concentration) assays against various pathogens.
- Results: The compound demonstrated superior activity against Listeria monocytogenes with an MIC value significantly lower than that of traditional antibiotics.
-
Case Study on Anticancer Effects:
- Objective: To assess the anticancer potential in vitro.
- Method: Cancer cell lines treated with varying concentrations of the compound.
- Results: Induced apoptosis in treated cells, with notable downregulation of anti-apoptotic proteins.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Methyl-1H-benzimidazol-2-YL)butanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzimidazole precursors and carboxylic acid derivatives. For example, analogous procedures involve reacting 5-methyl-1,2-phenylenediamine with carbonyl-containing intermediates (e.g., methyl 4-formyl benzoate) in the presence of Na₂S₂O₅ as a catalyst in DMF . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of amine to aldehyde), temperature (room temperature to 80°C), and reaction time (0.5–24 hours). Post-synthetic hydrolysis of ester intermediates using NaOH (10 wt%) followed by acidification (acetic acid) yields the final carboxylic acid .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the benzimidazole core (e.g., aromatic protons at δ 7.2–8.0 ppm) and butanoic acid chain (e.g., methylene protons at δ 2.4–3.2 ppm).
- IR : Stretching vibrations for C=O (1700–1720 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 245.1 for C₁₂H₁₂N₂O₂) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation. Use desiccants to avoid hygroscopic degradation. During experiments, wear PPE (gloves, goggles) and work in a fume hood due to potential irritancy. Waste disposal requires neutralization (pH 5–6) before incineration .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal. For example, monoclinic crystals (space group P2₁/c) can be grown via slow evaporation from ethanol. Key parameters include unit cell dimensions (a = 7.97 Å, b = 16.43 Å, c = 14.36 Å, β = 95.13°) and data-to-parameter ratios >15:1 to ensure refinement reliability. Discrepancies in torsion angles or hydrogen bonding can be resolved using Olex2 or Coot for model validation .
Q. What strategies address contradictions in biological activity data for benzimidazole analogs?
- Methodological Answer :
- Dose-Response Studies : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Structural Modifications : Introduce substituents (e.g., chloro, methoxy) at the benzimidazole 4-position to enhance target specificity, as seen in Hoechst 33258 analogs .
- Binding Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify interactions with biological targets, reducing false positives from aggregation artifacts .
Q. How can computational methods guide the design of this compound derivatives with improved pharmacokinetics?
- Methodological Answer :
- Docking Studies : Employ AutoDock Vina to predict binding modes to enzymes (e.g., cytochrome P450 for metabolic stability).
- ADMET Prediction : Tools like SwissADME estimate logP (target <3), PSA (<140 Ų), and CYP inhibition. For instance, substituting the butanoic acid with a carboxamide (e.g., 2CA4MBA) improves solubility while retaining activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
